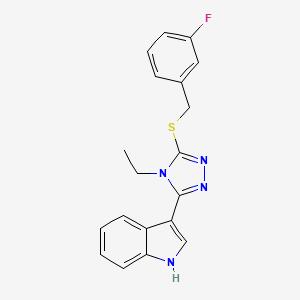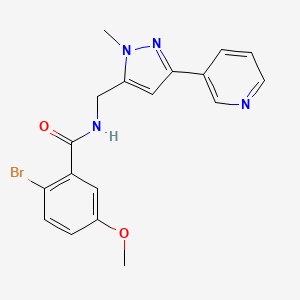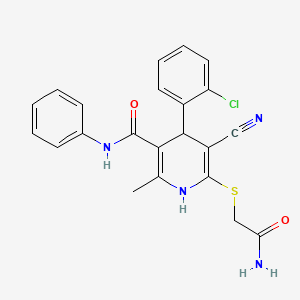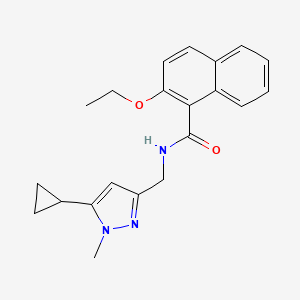
2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2567497-41-8 . Its molecular weight is 229.75 . The IUPAC name for this compound is 2,2-dimethyl-3-(m-tolyloxy)propan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO.ClH/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13;/h4-7H,8-9,13H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Chemical Synthesis and Library Generation
A study by Roman (2013) explored the use of a similar compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in generating a diverse library of compounds. It was employed in alkylation and ring closure reactions, producing a variety of dithiocarbamates, thioethers, and derivatives involving pyrazolines, pyridines, and others.
Medicinal Chemistry
Xi et al. (2011) discussed the design and synthesis of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride analogs as α₁-adrenoceptors antagonists. This study focused on modifying the structure to enhance blocking and antihypertensive activities, showcasing the potential of structurally related compounds in medicinal chemistry (Xi et al., 2011).
Crystallography and Structural Analysis
Nitek et al. (2020) analyzed the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Their work highlights the importance of such compounds in understanding molecular conformations and interactions, which is crucial for drug design and materials science (Nitek et al., 2020).
Organometallic Chemistry
In a study by Liu et al. (1993), hexadentate N3O3 amine phenol ligands were prepared and characterized, indicating their potential use in forming complexes with Group 13 metal ions. This kind of research is significant in the field of coordination chemistry and its applications in catalysis and material science (Liu et al., 1993).
Polymer Chemistry
Aly and El-Mohdy (2015) conducted research on modifying poly vinyl alcohol/acrylic acid hydrogels using amine compounds. This type of research is crucial in developing new materials with applications in biomedicine and environmental engineering (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13;/h4-7H,8-9,13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQBMAZPYSCZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C)(C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2419290.png)
![5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide](/img/structure/B2419292.png)
![5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419295.png)


![N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2419298.png)


![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2419301.png)



